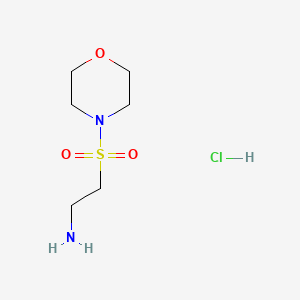

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related morpholine derivatives, which are compounds featuring a morpholine moiety—a six-membered heterocycle containing both nitrogen and oxygen atoms. These derivatives are of interest due to their potential pharmacological activities, including antidepressive and cerebral-activating properties , as well as their role as intermediates in the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of morpholine derivatives can involve several steps, including amination, cyclization, and acidification. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination of 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by cyclization in a nonproton polar solvent and subsequent acidification, resulting in a high yield of 82.7% . Similarly, the synthesis of indeloxazine hydrochloride involved preferential crystallization from an equilibrium mixture of its tautomers in the presence of a catalytic amount of base in methanol .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was confirmed by IR and 1H NMR . The morpholine ring typically adopts a chair conformation, which is a stable and common conformation for six-membered rings .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to their functional groups. The presence of a morpholine ring can influence the reactivity and the pharmacological properties of the compound. For example, indeloxazine hydrochloride and its isomers have shown strong antidepressive activities and potent cerebral-activating properties . The specific chemical reactions of this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. The presence of hydrogen bonds, such as N—H⋯Cl and O—H⋯Cl, can stabilize the structure of these compounds, as seen in the case of 4-(2-carboxyethyl)morpholin-4-ium chloride . These interactions can affect the solubility, melting point, and other physicochemical properties of the compound. The specific properties of this compound would need to be determined experimentally, as they are not provided in the papers.

Safety and Hazards

Propiedades

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVLTMWZHMOYTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)